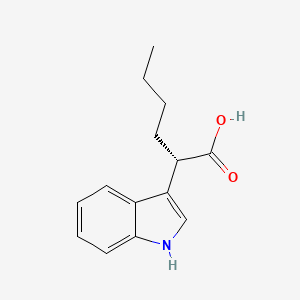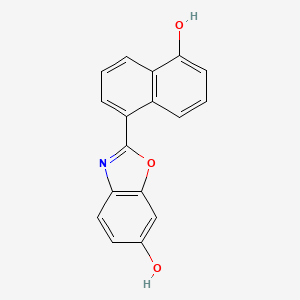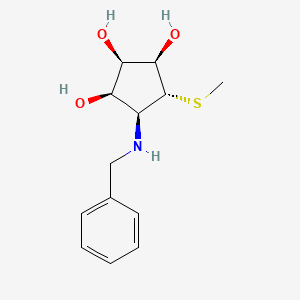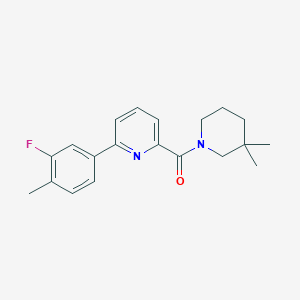
(2s)-2-(1h-Indol-3-Yl)hexanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(1H-indol-3-yl)hexanoic acid is an organic compound belonging to the class of indole-3-acetic acid derivatives. These compounds contain an acetic acid (or a derivative) linked to the C3 carbon atom of an indole. The compound has a molecular formula of C14H17NO2 and a molecular weight of 231.29 Da .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1H-indol-3-yl)hexanoic acid typically involves the reaction of indole derivatives with hexanoic acid under specific conditions. One common method involves the use of aqueous titanium(III) chloride solution at ambient temperature, which facilitates the formation of indoles via a formal reductive C(sp2)–H amination reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of indole derivatives generally involves large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(1H-indol-3-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring allows for electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxo compounds, and reduced forms of this compound.
Aplicaciones Científicas De Investigación
(2S)-2-(1H-indol-3-yl)hexanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and indole derivatives.
Biology: Studied for its role in plant growth and development, as it is structurally related to indole-3-acetic acid, a known plant hormone.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of (2S)-2-(1H-indol-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins, such as S-phase kinase-associated protein 1, which plays a role in cell cycle regulation . The compound’s effects are mediated through its ability to modulate these molecular targets, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A structurally related compound that functions as a plant hormone.
Indole-3-butyric acid: Another indole derivative with similar biological activities.
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications.
Uniqueness
(2S)-2-(1H-indol-3-yl)hexanoic acid is unique due to its specific structural configuration and the presence of a hexanoic acid moiety. This structural feature distinguishes it from other indole derivatives and contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H17NO2 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
(2S)-2-(1H-indol-3-yl)hexanoic acid |
InChI |
InChI=1S/C14H17NO2/c1-2-3-6-11(14(16)17)12-9-15-13-8-5-4-7-10(12)13/h4-5,7-9,11,15H,2-3,6H2,1H3,(H,16,17)/t11-/m0/s1 |
Clave InChI |
RCBHCHBXRBYJGU-NSHDSACASA-N |
SMILES isomérico |
CCCC[C@@H](C1=CNC2=CC=CC=C21)C(=O)O |
SMILES canónico |
CCCCC(C1=CNC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-4-[4-(3-Chlorophenyl)-1h-Pyrazol-3-Yl]-1h-Pyrrole-2-Carboxamide](/img/structure/B10758474.png)
![3-Hydroxypropyl 3-[({7-[amino(imino)methyl]-1-naphthyl}amino)carbonyl]benzenesulfonate](/img/structure/B10758485.png)
![3-(5-{[4-(Aminomethyl)piperidin-1-Yl]methyl}-1h-Indol-2-Yl)quinolin-2(1h)-One](/img/structure/B10758487.png)
![D-Phenylalanyl-N-{4-[amino(Iminio)methyl]benzyl}-L-Prolinamide](/img/structure/B10758489.png)
![(3r)-3-[(1,2,3,4-Tetrahydroisoquinolin-7-Yloxy)methyl]-2,3-Dihydrothieno[2,3-F][1,4]oxazepin-5-Amine](/img/structure/B10758491.png)
![4-(1,3-Benzodioxol-5-Yloxy)-2-[4-(1h-Imidazol-1-Yl)phenoxy]pyrimidine](/img/structure/B10758492.png)

![[(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10758508.png)
![2-(4-fluorophenyl)-N-{[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]carbamoyl}acetamide](/img/structure/B10758518.png)
![(3S,5E)-3-propyl-3,4-dihydrothieno[2,3-f][1,4]oxazepin-5(2H)-imine](/img/structure/B10758526.png)


![{4-[2-Benzyl-3-methoxy-2-(methoxycarbonyl)-3-oxopropyl]phenyl}sulfamic acid](/img/structure/B10758540.png)
![(2S)-8-[(tert-butoxycarbonyl)amino]-2-(1H-indol-3-yl)octanoic acid](/img/structure/B10758541.png)
